2-isopropyl-10-methyl-3-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
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Overview
Description
2-isopropyl-10-methyl-3-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a complex organic compound belonging to the pyrimidoquinoline family.
Mechanism of Action
Target of Action
It’s known that similar compounds have shown antitumor activity , suggesting that its targets could be related to cell proliferation pathways.
Mode of Action
It’s known that similar compounds have shown dna-binding affinity , which suggests that this compound may interact with DNA or associated proteins to exert its effects.
Biochemical Pathways
Given its potential antitumor activity , it might affect pathways related to cell cycle regulation, apoptosis, or DNA repair.
Result of Action
Similar compounds have shown antitumor activity , suggesting that this compound may inhibit cell proliferation or induce cell death in tumor cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-isopropyl-10-methyl-3-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione typically involves a multi-component reaction. One common method is the three-component one-pot reaction involving barbituric acid, aldehydes, and anilines . This method allows for the facile synthesis of pyrimidoquinolinediones substituted in various positions on the benzene ring with electron-donating or electron-withdrawing groups . Another approach involves the use of trityl chloride as a neutral catalyst for the multicomponent cyclization reaction of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil in chloroform under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of commercially available anilines and aldehydes in a one-pot reaction suggests that the synthesis can be scaled up for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-isopropyl-10-methyl-3-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include barbituric acid, aldehydes, anilines, and trityl chloride . Reaction conditions often involve refluxing in solvents like chloroform .
Major Products
The major products formed from these reactions are various substituted pyrimidoquinolinediones, which can have different biological activities depending on the substituents .
Scientific Research Applications
2-isopropyl-10-methyl-3-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione has several scientific research applications, including:
Medicinal Chemistry:
Biological Studies: Its diverse biological activities make it a valuable compound for studying various biochemical pathways and mechanisms.
Industrial Applications: The compound’s unique chemical properties can be leveraged in the development of new materials and industrial processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidoquinolinediones, such as:
- 6,7,8,9-tetrahydro-2-(unsubstituted or methyl)-5-(substituted)phenylpyrimido[4,5-b]quinolin-4(3H,5H,10H)-ones .
Uniqueness
What sets 2-isopropyl-10-methyl-3-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione apart is its specific substitution pattern, which can lead to unique biological activities and chemical properties .
Biological Activity
2-Isopropyl-10-methyl-3-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a compound belonging to the pyrimidoquinoline family, known for its potential therapeutic applications. This article reviews its biological activities, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrimidine and quinoline moiety. Its chemical formula is C17H18N2O2, and it has been identified as a promising candidate in medicinal chemistry due to its unique pharmacophore.
Mechanisms of Biological Activity
Research indicates that compounds within this class exhibit multiple biological activities:
-
Nonsense Mutation Suppression :
- The compound has been studied for its ability to act as a suppressor of nonsense mutations. Nonsense mutations can lead to truncated proteins and are implicated in various genetic disorders such as cystic fibrosis and Duchenne muscular dystrophy. By promoting the read-through of premature stop codons, these compounds may restore functional protein synthesis in affected cells .
- Anticancer Activity :
- Antimicrobial Properties :
Case Study 1: Nonsense Mutation Suppression
In a study examining the effects of pyrimido[4,5-b]quinoline derivatives on cystic fibrosis cells harboring nonsense mutations, treatment with these compounds resulted in significant restoration of CFTR protein function. The study demonstrated that the compounds could enhance the translation efficiency of mRNA containing premature stop codons .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of 7-nitro derivatives revealed that these compounds could sensitize cancer cells to chemotherapeutic agents like doxorubicin. The IC50 values indicated effective inhibition of survivin interactions with apoptotic proteins, suggesting a mechanism by which these compounds enhance apoptosis in cancer cells .
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
10-methyl-3-phenyl-2-propan-2-ylpyrimido[4,5-b]quinoline-4,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-13(2)19-22-20-17(21(26)24(19)14-9-5-4-6-10-14)18(25)15-11-7-8-12-16(15)23(20)3/h4-13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTVCXKJEWUISC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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